![molecular formula C8H3Cl2FO3 B1602803 2,4-Dichloro-5-fluoro-3-formylbenzoic acid CAS No. 214774-58-0](/img/structure/B1602803.png)
2,4-Dichloro-5-fluoro-3-formylbenzoic acid
Overview
Description
2,4-Dichloro-5-fluoro-3-formylbenzoic acid, also known as DCFF, is a chemical compound that belongs to the family of benzoic acids. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. DCFF has been extensively studied for its potential applications in various fields, including scientific research.
Scientific Research Applications
Synthesis and Antibacterial Agents
- Synthesis of New Molecules : 2,4-dichloro-5-fluorophenyl groups have been utilized in synthesizing new biologically active molecules, particularly for potential antibacterial applications. These compounds show promising activity in low concentrations (Holla, Bhat, & Shetty, 2003).
- Antimicrobial Studies : Derivatives of 2,4-dichloro-5-fluorophenyl, including oxadiazoles, have demonstrated significant antimicrobial properties. Certain compounds synthesized with this group have exhibited strong bactericidal and fungicidal activities (Karthikeyan et al., 2008).
Plant Disease Resistance
- Inducing Plant Defenses : Compounds with 2,4-dichloro-5-fluoro-3-formylbenzoic acid have been effective in inducing systemic acquired resistance (SAR) in plants. SAR is a key target for developing new plant protection agents, with particular effectiveness noted in fluorinated or chlorinated derivatives (Silverman et al., 2005).
Insecticidal Activities
- Synthesis of Insecticidal Compounds : Derivatives of 2,4-dichloro-5-fluorophenyl have been synthesized for potential insecticidal applications. For example, oxadiazoles containing this group have shown insecticidal activity against certain crop pests (Shi et al., 2000).
Pharmaceutical Intermediates
- Synthesis of Pharmaceutical Compounds : 2,4-Dichloro-5-fluorobenzoic acid is used in creating intermediates for pharmaceutical applications, such as in the synthesis of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate. This process involves rapid and efficient activation of carboxylic acid (Guo, Yu, & Su, 2020).
Organic Synthesis
- Building Block for Heterocyclic Scaffolds : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been used as a multireactive building block in heterocyclic oriented synthesis (HOS) for the preparation of various condensed nitrogenous cycles, important in drug discovery (Křupková et al., 2013).
Continuous-Flow Oxidation Process
- Kilogram-Scale Synthesis : Continuous-flow processes have been developed for synthesizing 2,4-dichloro-5-fluorobenzoic acid, demonstrating advantages like higher yields, environmental friendliness, and safety in large-scale production (Guo, Yu, & Yu, 2018).
Safety and Hazards
properties
IUPAC Name |
2,4-dichloro-5-fluoro-3-formylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FO3/c9-6-3(8(13)14)1-5(11)7(10)4(6)2-12/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMMVQUBTLQQQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)C=O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595182 | |
Record name | 2,4-Dichloro-5-fluoro-3-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
214774-58-0 | |
Record name | 2,4-Dichloro-5-fluoro-3-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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